1-Azepanyl(2-chlorophenyl)acetonitrile
Description
1-Azepanyl(2-chlorophenyl)acetonitrile is a nitrile derivative featuring a seven-membered azepane ring attached to a 2-chlorophenyl-substituted acetonitrile scaffold. For instance, 2-(2-chlorophenyl)acetonitrile derivatives are often prepared using acetonitrile as a solvent and triethylamine (TEA) as a base, as seen in the synthesis of carbamates and imine derivatives .
Properties
IUPAC Name |
2-(azepan-1-yl)-2-(2-chlorophenyl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c15-13-8-4-3-7-12(13)14(11-16)17-9-5-1-2-6-10-17/h3-4,7-8,14H,1-2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHRPWTYOWGVEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(C#N)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
Key Observations :
- The 1-azepanyl group introduces a seven-membered ring, likely enhancing lipophilicity and membrane permeability compared to simpler analogs like 2-(2-chlorophenyl)acetonitrile.
- Compounds with bulky substituents (e.g., tetrazines or naphthalene carboxamides) exhibit higher molecular weights and distinct applications, such as pesticides or antimicrobial agents .
- Solubility: Derivatives like CPG (2-(benzylideneamino)-2-(2-chlorophenyl)acetamide) require solvent mixtures (e.g., acetonitrile/isopropanol) for deracemization, whereas methanol suffices for compounds like tLEU, highlighting substituent-dependent solubility .
Pharmacological and Functional Comparisons
- Antimicrobial Activity: Naphthalene carboxamides with 2-chlorophenyl groups (e.g., compound 1 in ) show MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
- Receptor Targeting : 2-(2-Chlorophenyl)acetonitrile derivatives serve as intermediates in synthesizing LXRβ agonists (e.g., compound 7 in ), indicating possible utility in metabolic disorder therapeutics . The azepanyl group may modulate receptor binding affinity due to its conformational flexibility.
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